molecular formula C19H17N7O3S2 B11533238 3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)

3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)

Cat. No.: B11533238
M. Wt: 455.5 g/mol
InChI Key: NWPMJKFHMLAYOM-UHFFFAOYSA-N
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Description

The compound 6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic molecule that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes multiple heterocyclic rings and sulfur-containing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring through cyclization reactions. Subsequent steps involve the introduction of sulfur-containing groups and the formation of oxazole rings. The reaction conditions usually require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening methods can optimize reaction conditions and improve efficiency. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as waste management and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The triazine and oxazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine or oxazole rings.

Scientific Research Applications

6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: can be compared with other triazine derivatives, such as:

Uniqueness

The uniqueness of 6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific structure, which combines multiple heterocyclic rings and sulfur-containing functional groups

Properties

Molecular Formula

C19H17N7O3S2

Molecular Weight

455.5 g/mol

IUPAC Name

6-methyl-3-[[5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanylmethyl]-2-phenyl-1,3-oxazol-4-yl]methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H17N7O3S2/c1-10-15(27)21-18(25-23-10)30-8-13-14(9-31-19-22-16(28)11(2)24-26-19)29-17(20-13)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,21,25,27)(H,22,26,28)

InChI Key

NWPMJKFHMLAYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=C(OC(=N2)C3=CC=CC=C3)CSC4=NN=C(C(=O)N4)C

Origin of Product

United States

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